1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone
Description
1-[4-(1H-Benzimidazol-2-yl)piperidin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone is a complex heterocyclic ketone featuring a benzimidazole-substituted piperidine moiety linked via an ethanone bridge to a tetrahydropyran ring bearing a pyrrole substituent.
Properties
Molecular Formula |
C23H28N4O2 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(4-pyrrol-1-yloxan-4-yl)ethanone |
InChI |
InChI=1S/C23H28N4O2/c28-21(17-23(9-15-29-16-10-23)27-11-3-4-12-27)26-13-7-18(8-14-26)22-24-19-5-1-2-6-20(19)25-22/h1-6,11-12,18H,7-10,13-17H2,(H,24,25) |
InChI Key |
MOTMWPVKSAJPCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)CC4(CCOCC4)N5C=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole and piperidine intermediates, followed by their coupling with the pyrrole and tetrahydropyran moieties under specific reaction conditions. For example, the benzimidazole intermediate can be synthesized by reacting o-phenylenediamine with formic acid, while the piperidine intermediate can be prepared through the hydrogenation of pyridine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives, while reduction can produce piperidine derivatives .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 378.52 g/mol. The structure features a benzimidazole moiety linked to a piperidine and a tetrahydro-pyran derivative, which contributes to its biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzimidazole, including the compound , exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including multidrug-resistant strains of Staphylococcus aureus . The presence of electron-withdrawing groups in these compounds has been associated with enhanced antibacterial activity.
Antiviral Properties
The compound has also been explored for its potential antiviral effects. Research indicates that benzimidazole derivatives can inhibit hepatitis C virus (HCV) replication, showcasing their promise as antiviral agents. Specific derivatives have demonstrated low EC50 values, indicating potent activity against HCV .
Anti-inflammatory Effects
In preclinical studies, certain benzimidazole derivatives have been evaluated for their anti-inflammatory properties. For example, compounds similar to the one discussed have shown significant inhibition of pro-inflammatory cytokines and nitric oxide production in vitro and in vivo models . This suggests potential therapeutic applications in treating inflammatory diseases.
Study on Antimicrobial Efficacy
A study conducted by Wang et al. synthesized a series of benzimidazole derivatives and tested their antimicrobial efficacy. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics .
Evaluation of Antiviral Activity
In another investigation, a set of benzimidazole-piperidine hybrids was assessed for their antiviral activity against HCV. The results indicated that certain compounds within this class inhibited viral replication effectively, with some showing EC50 values in the nanomolar range .
Mechanism of Action
The mechanism of action of 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, modulating their activity. The piperidine and pyrrole rings contribute to the compound’s binding affinity and specificity. The tetrahydropyran ring may enhance the compound’s stability and solubility .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid benzimidazole-pyrrole scaffold. Below is a comparative analysis with structurally related compounds, focusing on synthesis, physicochemical properties, and inferred biological relevance.
Table 1: Structural and Functional Comparison
Key Observations :
Structural Complexity : The target compound’s benzimidazole-piperidine moiety is shared with antimicrobial derivatives , but its tetrahydropyran-pyrrole unit introduces steric and electronic differences that may alter target selectivity.
Pharmacological Potential: Benzimidazole derivatives often target kinases or ion channels , while pyrrole-containing compounds (e.g., in EP 1 926 722 B1 ) show antiviral or anticancer activity. The hybrid structure may offer dual functionality.
Research Findings and Mechanistic Insights
Physicochemical Properties :
Biological Activity
The compound 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone is a novel synthetic derivative that has garnered interest due to its potential pharmacological properties. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be represented structurally as follows:
It features a benzimidazole moiety, a piperidine ring, and a pyrrol-derived tetrahydropyran structure, which are known for their diverse biological activities.
Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. Specifically, the benzimidazole and piperidine components are implicated in the modulation of neurotransmitter systems and ion channels.
Potential Targets:
- TRPC6 Inhibition: Similar benzimidazole derivatives have been reported to inhibit the activity of Transient Receptor Potential Channel 6 (TRPC6), which is associated with several pathologies including nephrotic syndrome and heart failure .
- Antimicrobial Activity: Compounds containing pyrrol and tetrahydropyran structures have shown antimicrobial properties, suggesting potential applications in treating infections .
Biological Activity Overview
The biological activities of the compound can be categorized into several therapeutic areas:
1. Anticancer Properties
Preliminary studies suggest that derivatives featuring benzimidazole and related scaffolds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated efficacy against breast cancer cells (MCF-7) with IC50 values in the low micromolar range .
2. Antimicrobial Effects
Research has indicated that compounds with a pyrrol moiety possess antibacterial and antifungal activities. The interaction of these compounds with bacterial membranes or enzymes could explain their effectiveness .
3. Neurological Implications
Given the presence of piperidine, there is potential for neuropharmacological effects. Compounds in this class have been studied for their roles in modulating neurotransmitter systems, which may lead to applications in treating neurological disorders .
Case Studies
Several studies have explored the biological activity of structurally related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
